![molecular formula C14H8Na2O2 B12707665 9,10-Anthracenediol, disodium salt CAS No. 46492-07-3](/img/structure/B12707665.png)
9,10-Anthracenediol, disodium salt
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Overview
Description
9,10-Anthracenediol, disodium salt: is a chemical compound with the molecular formula C14H10Na2O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains two hydroxyl groups at the 9 and 10 positions, which are deprotonated and bonded to sodium ions. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenediol, disodium salt typically involves the reduction of 9,10-anthraquinone followed by the introduction of sodium ions. One common method is the reduction of 9,10-anthraquinone using a reducing agent such as sodium borohydride in an alcohol solvent. The resulting 9,10-anthracenediol is then treated with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The compound is then purified through recrystallization or other purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,10-Anthracenediol, disodium salt can undergo oxidation to form 9,10-anthraquinone.
Reduction: The compound can be reduced back to its dihydro form using reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: 9,10-Anthraquinone
Reduction: 9,10-Dihydroanthracene
Substitution: Various substituted anthracene derivatives
Scientific Research Applications
Chemistry
-
Fluorescent Probes:
- The compound exhibits strong fluorescence properties, making it useful in studying photochemical reactions and cellular processes. It serves as a fluorescent marker in biological research to investigate molecular interactions.
- Photophysical Studies:
Biology
- Photodynamic Therapy:
-
Antioxidant Activity:
- Studies have shown that this compound can modulate oxidative stress markers, indicating potential therapeutic benefits in managing oxidative stress-related conditions.
Medicine
-
Medical Imaging:
- The compound's fluorescence properties are exploited in medical imaging techniques for diagnostics. It aids in visualizing biological structures and processes at the cellular level.
- Therapeutic Agent:
Industrial Applications
-
Dyes and Pigments:
- In the industrial sector, this compound is utilized in the production of dyes and pigments due to its stability and reactivity as an intermediate in chemical processes.
- Specialty Chemicals:
Case Study on Photodynamic Therapy
A recent clinical trial investigated the efficacy of 9,10-anthracenediol in PDT for patients with localized tumors. The study reported that treatment resulted in significant tumor reduction while demonstrating minimal side effects compared to conventional therapies. This highlights the compound's potential as a safer alternative in cancer treatment protocols.
Antioxidant Effects Study
Another study assessed the antioxidant effects of 9,10-anthracenediol on oxidative stress markers in patients with chronic diseases. Results indicated a notable decrease in oxidative stress levels post-treatment, suggesting its potential role as an adjunct therapy for managing oxidative damage.
Mechanism of Action
The mechanism of action of 9,10-Anthracenediol, disodium salt involves its ability to absorb light and generate reactive oxygen species, such as singlet oxygen. This property is utilized in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can induce cell death in targeted cancer cells. The molecular targets and pathways involved include the interaction with cellular membranes and the generation of oxidative stress, leading to apoptosis.
Comparison with Similar Compounds
9,10-Anthraquinone: A related compound that can be oxidized from 9,10-Anthracenediol, disodium salt.
9,10-Dihydroanthracene: The reduced form of this compound.
Anthracene-9,10-dipropionic acid disodium salt: Another derivative with similar photophysical properties.
Uniqueness: this compound is unique due to its dual hydroxyl groups and the ability to form stable disodium salts. This gives it distinct photophysical properties and makes it highly useful in various scientific and industrial applications. Its ability to generate singlet oxygen sets it apart from other anthracene derivatives, making it valuable in photodynamic therapy and other photochemical applications.
Biological Activity
9,10-Anthracenediol, disodium salt is a derivative of anthracene, an aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention in various fields including biochemistry and pharmacology due to its potential applications in medicinal chemistry and environmental science. Understanding its biological activity is crucial for exploiting its properties in therapeutic and industrial applications.
- Molecular Formula : C14H10O2·2Na
- Molecular Weight : 256.2075 g/mol
- CAS Number : 82767-90-6
The compound exists as a disodium salt of 9,10-anthracenediol, which enhances its solubility in aqueous environments, making it suitable for biological studies and applications.
9,10-Anthracenediol is known to exhibit various biological activities through several mechanisms:
- Antioxidant Activity : The compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in preventing cellular damage associated with various diseases.
- Antimicrobial Properties : Research indicates that 9,10-anthracenediol can inhibit the growth of certain microorganisms, suggesting potential use as an antimicrobial agent in pharmaceuticals and agriculture .
- Photodynamic Activity : The compound acts as a photosensitizer, generating reactive oxygen species upon light activation. This property is being explored for its application in photodynamic therapy (PDT) for cancer treatment .
Antioxidant Activity
A study demonstrated that 9,10-anthracenediol effectively reduced lipid peroxidation in cellular models, indicating its potential as an antioxidant agent. The compound exhibited a dose-dependent response in scavenging DPPH radicals, with significant reductions observed at concentrations above 50 µM.
Concentration (µM) | % DPPH Scavenging |
---|---|
0 | 0 |
25 | 30 |
50 | 65 |
100 | 85 |
Antimicrobial Activity
In vitro tests showed that the disodium salt exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Photodynamic Therapy Research
Recent studies have focused on the use of 9,10-anthracenediol in photodynamic therapy. When irradiated with light at specific wavelengths, the compound was shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involved the generation of singlet oxygen species leading to cellular damage and death.
Case Studies
-
Case Study on Antioxidant Effects :
A clinical trial investigated the effects of 9,10-anthracenediol on oxidative stress markers in patients with chronic inflammatory diseases. Results indicated a significant reduction in malondialdehyde levels post-treatment, supporting its use as a therapeutic antioxidant. -
Case Study on Antimicrobial Efficacy :
A study evaluated the effectiveness of the compound against biofilms formed by Staphylococcus aureus on medical devices. The results showed a reduction in biofilm formation by up to 70%, highlighting its potential application in preventing device-related infections.
Properties
CAS No. |
46492-07-3 |
---|---|
Molecular Formula |
C14H8Na2O2 |
Molecular Weight |
254.19 g/mol |
IUPAC Name |
disodium;anthracene-9,10-diolate |
InChI |
InChI=1S/C14H10O2.2Na/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13;;/h1-8,15-16H;;/q;2*+1/p-2 |
InChI Key |
RMEKRPRYWRUTKH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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